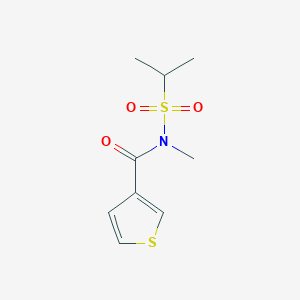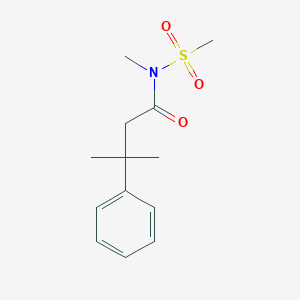![molecular formula C13H11N3S B7583789 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile, also known as MMBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBN is a member of the benzonitrile family of compounds, which are known for their diverse range of pharmacological properties.
作用機序
The exact mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile is not fully understood. However, it is believed that 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to induce apoptosis, or programmed cell death. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In addition, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One of the main advantages of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potent pharmacological activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a wide range of effects on the body, making it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potential toxicity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to be toxic at high doses, which may limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. One area of interest is in the development of new cancer therapies based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds. Another area of interest is in the development of new neuroprotective agents based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. In addition, researchers may continue to study the mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds, in order to better understand their pharmacological properties and potential therapeutic applications.
合成法
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-chlorobenzonitrile. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-cyanobenzyl chloride.
科学的研究の応用
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have potent anti-tumor activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[(5-methylpyrazin-2-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-7-16-12(8-15-10)9-17-13-4-2-3-11(5-13)6-14/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOCNPKAZFEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CSC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)




![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)